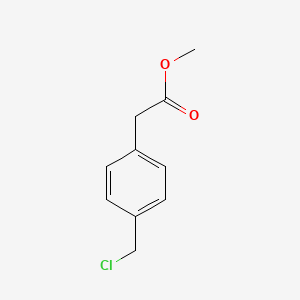

Methyl 2-(4-(chloromethyl)phenyl)acetate

描述

Contextualization within Modern Organic Synthesis and Chemical Research

Methyl 2-(4-(chloromethyl)phenyl)acetate is a key intermediate in organic synthesis due to its distinct functionalities which allow for sequential and controlled chemical transformations. The presence of a benzylic halide and an aryl acetate (B1210297) group within the same molecule makes it a highly useful precursor for creating a wide array of derivatives. In contemporary chemical research, there is a significant focus on developing efficient and atom-economical synthetic methods. ua.es Compounds like this compound are instrumental in this context, as they can participate in various coupling reactions, including those that form carbon-carbon and carbon-heteroatom bonds.

The diarylmethane structural motif, which can be synthesized using precursors like this compound, is of particular interest in supramolecular chemistry and for developing targeted pharmaceuticals. ua.es The ability to functionalize both the benzylic position and the aromatic ring or ester group provides a strategic advantage in molecular design and synthesis.

Historical Development and Evolution of Synthetic Strategies for Aryl Acetates and Benzylic Halides

The synthesis of the core structures found in this compound—aryl acetates and benzylic halides—has evolved significantly over time.

Aryl Acetates: Traditionally, aryl acetic acids were prepared through methods such as the two-step process of reacting a benzyl (B1604629) chloride with an alkali cyanide, followed by the saponification of the resulting nitrile. google.com Another established method involves the direct carbonylation of aryl methyl halide compounds in the presence of a metal carbonyl catalyst, water, and an alcohol. google.com The corresponding esters, like methyl phenylacetate (B1230308), are then typically synthesized via the hydrolysis and subsequent esterification of phenylacetonitrile. chemicalbook.com More recent advancements include palladium-catalyzed α-arylation of aryl acetic acid derivatives, which allows for the formation of more complex structures. acs.org

Benzylic Halides: The preparation of benzylic halides has long been achieved through free-radical halogenation of the corresponding alkylbenzene. For instance, benzylic bromination often utilizes N-Bromosuccinimide (NBS) with heat or light as an initiator. masterorganicchemistry.com Historically, these reactions were often carried out in solvents like carbon tetrachloride (CCl4), which has been largely phased out due to toxicity concerns. masterorganicchemistry.com Modern strategies for activating benzylic halides have become more sophisticated, focusing on generating radical intermediates for further reactions. These include methods like visible-light photocatalysis and halogen-atom transfer (XAT) reactions. nih.gov Additionally, metal-free methods for reactions such as dehalogenation and benzylation have been developed, offering greener and more practical synthetic routes. rsc.orgresearchgate.net

Overview of Key Functional Groups and their Intrinsic Research Implications in this compound

The reactivity of this compound is dictated by its two primary functional groups: the methyl ester attached to an acetic acid moiety and the benzylic chloride.

The Methyl Phenylacetate Moiety: The methyl ester group is generally stable but can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then serve as a handle for further modifications, such as amide bond formation. The phenylacetate structure itself is significant; the methylene (B1212753) bridge isolates the carbonyl group from the aromatic ring, while the α-protons can be removed to form an enolate for subsequent alkylation or arylation reactions. In related systems, the carboxylate moiety has been shown to act as a directing group to facilitate ortho C-H bond cleavage in palladium-catalyzed reactions. acs.org

The Benzylic Chloride Group: The chloromethyl group is the more reactive site of the molecule. The benzylic carbon is activated towards both nucleophilic substitution (SN1 and SN2 pathways) and radical formation. This reactivity is central to its utility as a building block.

Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles to introduce new functional groups.

Radical Formation: The relatively weak carbon-chlorine bond can undergo homolytic cleavage. Modern synthetic methods exploit this by using visible light photocatalysis to generate benzyl radicals directly from the halide. nih.gov These highly reactive intermediates can then participate in C-C bond-forming reactions, such as Giese additions to electron-deficient alkenes. nih.gov

Electrophilic Reactions: In the presence of certain reagents like phosphorous acid, benzyl halides can undergo electrophilic substitution reactions with electron-rich arenes to form diarylmethanes. rsc.org

Identification of Current Research Frontiers and Prospective Avenues in its Chemical Investigation

The unique structure of this compound places it at the intersection of several key areas of modern chemical research.

Green and Sustainable Chemistry: A major frontier is the development of more environmentally friendly synthetic methods. This includes metal-free catalytic systems for dehalogenation and benzylation reactions involving benzylic halides. rsc.org Such processes reduce reliance on expensive and potentially toxic transition metal catalysts.

Photoredox and Electrochemical Catalysis: The use of visible light to directly generate benzyl radicals from the chloride is a powerful strategy that avoids harsh reagents. nih.gov Similarly, electrochemical methods are emerging for C-S cross-coupling of benzyl halides, which can be performed under ambient conditions without transition metals or external reducing agents. rsc.org These approaches represent a significant advance in synthetic efficiency and sustainability.

Cross-Dehydrogenative Coupling (CDC): CDC reactions, which form C-C bonds directly from two C-H bonds, are a highly active area of research. ua.es While not directly applicable to the chloromethyl group, the phenylacetate portion of the molecule could potentially be involved in such advanced C-H functionalization strategies, further expanding its synthetic utility.

Synthesis of Complex Molecules: As a bifunctional building block, this compound is an ideal starting material for the synthesis of complex target molecules, including pharmaceuticals and materials. For example, it has been used as a component in the synthesis of flavonoid aromatase inhibitors. lookchem.com Future research will likely focus on leveraging its dual reactivity in multi-step syntheses and diversity-oriented synthesis campaigns.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 72770-09-3 | echemi.com |

| Molecular Formula | C10H11ClO2 | lookchem.comechemi.com |

| Molecular Weight | 198.649 g/mol | lookchem.com |

| Boiling Point | 272.2 ± 20.0 °C (Predicted) | lookchem.com |

| Density | 1.168 ± 0.06 g/cm³ (Predicted) | lookchem.com |

| Flash Point | 128.4 °C (Predicted) | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Rotatable Bond Count | 4 | lookchem.com |

Structure

3D Structure

属性

IUPAC Name |

methyl 2-[4-(chloromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDHYHVAHJGITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503104 | |

| Record name | Methyl [4-(chloromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95360-33-1 | |

| Record name | Methyl [4-(chloromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 4 Chloromethyl Phenyl Acetate and Analogues

Novel Synthetic Routes and Strategic Approaches for Compound Derivation

The synthesis of Methyl 2-(4-(chloromethyl)phenyl)acetate can be achieved through several strategic pathways, each involving a unique sequence of reactions to build the core phenylacetate (B1230308) structure and introduce the required functional groups.

Ring-Opening Reactions for Synthesis of Phenylacetate Derivatives

One effective strategy for synthesizing the phenylacetate backbone involves the ring-opening of cyclic compounds like lactones. A notable precursor is 3-isochromanone (B1583819), which can be converted into the desired phenylacetate derivative. lookchem.com The reaction proceeds by cleaving the heterocyclic ring, which establishes the basic 2-phenylacetate structure. This approach is valuable as it transforms a readily available cyclic starting material into a linear, functionalized product. For instance, the reaction of 3-isochromanone with methanol (B129727) can initiate the ring-opening to form a methyl ester, which can then be further functionalized. lookchem.com Similar ring-opening strategies have been explored for various heterocyclic systems, such as azetidines and oxanorbornenes, often employing acid catalysts to facilitate the transformation. mdpi.comrsc.org

Thionyl Halide-Mediated Halogenation of Alcohols

Thionyl chloride (SOCl₂) is a key reagent for converting alcohols into the corresponding alkyl chlorides and carboxylic acids into acid chlorides. masterorganicchemistry.com In the synthesis of this compound, this methodology is crucial for introducing the chloromethyl group. The process typically involves the reaction of a hydroxymethyl-substituted precursor, such as Methyl 2-(4-(hydroxymethyl)phenyl)acetate, with thionyl chloride.

The general mechanism involves the alcohol's oxygen atom attacking the sulfur atom of thionyl chloride, which, after subsequent steps, results in the substitution of the hydroxyl group with a chlorine atom, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. masterorganicchemistry.com This conversion is a critical step in multistep syntheses that build the target compound from precursors containing a hydroxymethyl group on the phenyl ring.

Esterification Techniques for Methyl Ester Formation

The formation of the methyl ester functional group is a pivotal step in the synthesis. This is commonly achieved through the esterification of the corresponding carboxylic acid, 2-(4-(chloromethyl)phenyl)acetic acid. One widely used method is Fischer esterification, where the carboxylic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid. chemguide.co.uk

An alternative and highly effective method involves the use of thionyl chloride. In this approach, thionyl chloride first converts the carboxylic acid into a more reactive acyl chloride intermediate. masterorganicchemistry.com This intermediate then readily reacts with methanol to form the methyl ester with high efficiency. A Chinese patent describes the synthesis of the analogue methyl 2-(4-chloromethylphenyl)propionate by dissolving the parent carboxylic acid in methanol and adding thionyl chloride, achieving yields between 90% and 95%. google.com Other esterification strategies include using different catalysts, such as metal cation-exchanged montmorillonite (B579905) nanoclays, which can catalyze the reaction between phenylacetic acid and phenols, demonstrating the versatility of catalytic esterification. nih.gov

Aromatic Functionalization Strategies for Regioselective Chloromethyl Group Introduction

Introducing the chloromethyl group onto the phenyl ring at the correct position (regioselectively) is a significant challenge. The Blanc chloromethylation reaction is a classic method for this transformation, typically employing formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst.

A patented method for a similar compound, 2-(4-chloromethylphenyl)propionic acid, involves treating 2-phenylpropionic acid with formaldehyde and hydrogen chloride in the presence of concentrated sulfuric acid. google.com This reaction proceeds via electrophilic aromatic substitution, where the hydroxymethyl cation or a related electrophile is generated in situ and attacks the aromatic ring. The para position is generally favored due to electronic and steric factors, leading to the desired regioselectivity. More modern and specialized chloromethylating agents, such as chloromethyl chlorosulfate, can also be prepared and used for such functionalizations, sometimes employing catalytic methods to enhance reactivity. rsc.org

Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern synthetic chemistry increasingly relies on catalytic methods to form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. In the context of synthesizing phenylacetate derivatives, catalytic cross-coupling reactions are particularly relevant for constructing the core aromatic-aliphatic framework. For example, methods like the Suzuki or Negishi couplings could be envisioned to link an aromatic boronic acid or organozinc compound with a haloacetate derivative.

Furthermore, catalytic methods can be applied to the functionalization steps. A patented process for producing 2-chloromethylphenyl acetic acid derivatives involves an ether cleavage reaction catalyzed by species such as iron or indium halides in the presence of hydrogen chloride. google.com This demonstrates the use of catalysts to facilitate the formation of the C-Cl bond under specific conditions. Research into the synthesis of α-arylacetophenones through aryne intermediates generated via C-C bond cleavage also highlights advanced catalytic transformations that can create diverse phenylacetate structures. rsc.org

Optimization of Reaction Parameters and Yield Enhancement in Synthetic Pathways

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters such as temperature, reaction time, and the molar ratio of reactants and catalysts.

For the esterification step using thionyl chloride and methanol, a study on an analogous compound demonstrated how these variables impact the final yield. google.com The data shows that while a higher temperature can shorten the reaction time, an optimal balance is needed to prevent side reactions and degradation. Similarly, the molar quantity of thionyl chloride influences both the reaction rate and the final purity.

The following table, based on data for the synthesis of methyl 2-(4-chloromethylphenyl)propionate, illustrates the effect of varying reaction conditions on the molar yield. google.com

| Molar Ratio (Acid:Methanol:SOCl₂) | Temperature (°C) | Time (hours) | Molar Yield (%) | Purity (%) |

| 1:10:0.1 | 45 | 24 | 90 | 99.2 |

| 1:30:0.6 | 55 | 18 | 93 | 99.4 |

| 1:50:1.0 | 65 | 12 | 95 | 99.5 |

Studies on other related reactions, such as the esterification of phenylacetic acid using nanoclay catalysts, also emphasize the importance of optimization. Factors like the choice of solvent and the amount of catalyst were shown to significantly affect the yield of the resulting ester. nih.gov For instance, less polar solvents like toluene (B28343) generally provided higher yields compared to more polar solvents such as 1,4-dioxane. nih.gov

Solvent Selection and its Impact on Reaction Efficiency and Selectivity

The choice of solvent is critical in the synthesis of this compound, as it influences reagent solubility, reaction rates, and the product profile by controlling side reactions.

Historically, traditional synthesis, such as the Blanc-type chloromethylation, has utilized non-polar or halogenated solvents. For instance, carbon disulfide has been employed in the chloromethylation of benzene (B151609) derivatives using chloromethyl ether and a stannic chloride catalyst. sciencemadness.org Other common solvents include chloroform (B151607) and dichloromethane, which are effective in dissolving the aromatic substrate and the electrophilic species generated during the reaction. chemicalbook.com However, these solvents are often volatile and pose environmental and health risks.

The primary side reaction in chloromethylation is the formation of diarylmethane by-products, where the newly formed chloromethylated product acts as an alkylating agent on another molecule of the starting material. dur.ac.uk The solvent's polarity and its ability to solvate the intermediate carbocation play a significant role in mitigating this. In less polar solvents, the electrophilic intermediate may be more reactive and less selective, potentially leading to higher yields of unwanted by-products.

Modern approaches have explored alternative solvent systems to improve the reaction's environmental footprint and selectivity. Research has shown the potential of using aqueous media, often with a phase-transfer catalyst, or ionic liquids. Ionic liquids can act as both the solvent and a co-catalyst, facilitating the reaction while allowing for easier product separation and potential catalyst recycling.

Table 1: Impact of Solvent Selection on Chloromethylation Reactions

| Solvent Type | Examples | Advantages | Disadvantages | Impact on Efficiency/Selectivity |

|---|---|---|---|---|

| Halogenated | Dichloromethane, Chloroform | Good solubility for reagents | Toxic, environmentally persistent | Generally provides good yields but may require strict control to minimize by-products. |

| Aromatic | Toluene | Can also be a reagent | Flammable, volatile organic compound (VOC) | Often used when the substrate itself is a liquid aromatic hydrocarbon. google.com |

| Aqueous Media | Water with phase-transfer catalyst | Environmentally benign, low cost | Low solubility of organic reagents | Can be effective but may require surfactants or co-solvents to achieve sufficient reaction rates. |

| Ionic Liquids | [PEG1000-DIL][MsO] | Low volatility, tunable properties, potential for catalyst recycling | High cost, potential toxicity and disposal issues | Can enhance reaction rates and selectivity; facilitates biphasic separation. |

| Solvent-Free | No solvent | Reduces waste, lowers cost | Potential for high viscosity, heat transfer issues | Can be highly efficient, especially with solid-supported catalysts or when one reagent is in liquid excess. tandfonline.com |

Catalyst and Reagent Stoichiometry for Maximal Conversion

The chloromethylation of aromatic rings is typically catalyzed by a Lewis acid, which enhances the electrophilicity of the chloromethylating agent (e.g., formaldehyde/HCl or chloromethyl ether). The choice of catalyst and the stoichiometry of the reagents are pivotal for maximizing the conversion of the starting material to this compound.

Common Lewis acid catalysts include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and stannic chloride (SnCl₄). sciencemadness.orgdur.ac.uk The activity of the catalyst must be matched to the reactivity of the aromatic substrate. For activated rings, a milder catalyst like ZnCl₂ is often sufficient, whereas less reactive substrates may require a stronger Lewis acid. dur.ac.uktandfonline.com

A critical consideration in Friedel-Crafts-type reactions is the amount of catalyst required. The product, a ketone or in this case a benzylic chloride derivative, can form a complex with the Lewis acid catalyst. reddit.comajptr.com This complexation deactivates the catalyst, meaning that stoichiometric quantities, or even an excess, are often necessary to drive the reaction to completion. ajptr.com However, using large amounts of catalyst leads to significant waste streams and difficult workups.

Modern protocols aim to use only catalytic amounts of the Lewis acid. For example, a mild and efficient chloromethylation of various aromatic compounds has been achieved using just 10 mol% of ZnCl₂ under solvent-free conditions. tandfonline.com The stoichiometry of the chloromethylating agent (e.g., paraformaldehyde) and the acid (e.g., HCl or chlorosulfonic acid) must also be carefully controlled to prevent the formation of by-products and ensure high conversion. sciencemadness.orgtandfonline.com An excess of the chloromethylating agent can lead to the introduction of a second chloromethyl group on the aromatic ring. sciencemadness.org

Table 2: Common Catalysts and Stoichiometric Considerations

| Catalyst | Typical Loading | Substrate Suitability | Key Considerations |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Stoichiometric (>1 eq) | Deactivated to moderately activated rings | Highly reactive; can cause charring and by-product formation. Product complexation requires high loading. ajptr.com |

| Zinc Chloride (ZnCl₂) | Catalytic (10 mol%) to Stoichiometric | Activated aromatic rings | Milder and more selective than AlCl₃. Often used in the classic Blanc reaction. dur.ac.uktandfonline.com |

| Stannic Chloride (SnCl₄) | Stoichiometric | General use | Effective but expensive; generates tin-containing waste. sciencemadness.org |

| Metal Triflates (e.g., Sc(OTf)₃) | Catalytic | General use | Can be water-tolerant and recyclable, aligning with green chemistry principles. tandfonline.com |

Temperature, Pressure, and Time Influences on Reaction Kinetics

The kinetics of the synthesis are strongly influenced by temperature, pressure, and reaction time. These parameters must be optimized to achieve a high yield of the desired product in a reasonable timeframe while minimizing the formation of impurities.

Temperature: The reaction temperature is a critical variable. Chloromethylation reactions are often exothermic, and careful temperature control is necessary. Lower temperatures, sometimes as low as 0°C, are used to improve selectivity and prevent the formation of diarylmethane by-products, which becomes more significant at higher temperatures. sciencemadness.orgdur.ac.uk However, lower temperatures also decrease the reaction rate, requiring longer reaction times. A common approach is to add the reagents at a low temperature and then allow the reaction to proceed at room temperature or with gentle heating (e.g., 45-65°C). dur.ac.ukgoogle.com For example, one synthesis of a related propionate (B1217596) analog specifies a reaction temperature of 45-65°C for 12-24 hours. google.com

Pressure: Most chloromethylation reactions are conducted at atmospheric pressure. google.com The use of elevated pressure is uncommon unless volatile reagents are used at temperatures above their boiling points.

Time: The reaction time is dependent on the other parameters, including the reactivity of the substrate, catalyst activity, and temperature. Reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Insufficient reaction time leads to incomplete conversion, while excessively long times can promote the formation of degradation products or diarylmethane impurities. dur.ac.uk For instance, the chloromethylation of acetomesitylene is reported to proceed overnight at room temperature. sciencemadness.org

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of fine chemicals like this compound is increasingly scrutinized through the lens of green chemistry. The goal is to design processes that are more efficient, produce less waste, and use less hazardous materials. wjpmr.com

Atom Economy and E-Factor Analysis in Synthetic Route Design

Atom Economy: This metric, a core principle of green chemistry, evaluates how efficiently atoms from the reactants are incorporated into the final desired product. wjpmr.com For the chloromethylation of methyl phenylacetate using formaldehyde and HCl, the reaction is: C₉H₁₀O₂ + CH₂O + HCl → C₁₀H₁₁ClO₂ + H₂O

The theoretical atom economy is calculated as: (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) * 100% = (198.65 / (150.17 + 30.03 + 36.46)) * 100% = (198.65 / 216.66) * 100% ≈ 91.7%

This high theoretical value is characteristic of addition reactions. However, it does not account for catalysts or solvents that are not incorporated into the product.

E-Factor (Environmental Factor): The E-Factor provides a more holistic view by quantifying the total waste produced per kilogram of product (E-Factor = Total Waste [kg] / Product [kg]). This includes solvent losses, catalyst waste, and by-products. Traditional syntheses with stoichiometric Lewis acid catalysts and halogenated solvents can have very high E-Factors (often >100) due to the large quantities of waste generated during workup and purification. iupac.org Designing routes that use catalytic reagents and recyclable or biodegradable solvents can dramatically lower the E-Factor. sigmaaldrich.com

Utilization of Sustainable Solvents and Reagents

A key focus of green chemistry is replacing hazardous solvents and reagents with more sustainable alternatives. wjpmr.comsigmaaldrich.com

Sustainable Solvents: There is a strong movement away from chlorinated solvents and volatile organic compounds (VOCs). Greener alternatives applicable to this synthesis include:

Bio-based Solvents: Solvents derived from renewable feedstocks, such as bio-ethanol or ethyl acetate (B1210297), can often replace their petroleum-based counterparts. sigmaaldrich.comusc.edu

Ionic Liquids: As mentioned, these can serve as recyclable reaction media. nih.gov

Solvent-Free Conditions: Performing the reaction without a solvent is the ideal scenario, reducing waste and simplifying purification. tandfonline.com This is feasible if one of the reactants is a liquid or if the reaction is run at a temperature where the mixture is molten.

Sustainable Reagents: The traditional chloromethylating agent, chloromethyl methyl ether, is highly carcinogenic. Modern methods generate the chloromethylating species in situ from less hazardous precursors like paraformaldehyde and hydrogen chloride. sciencemadness.orggoogle.com Another green approach is to use alternative, safer chlorinating agents like N-chlorosuccinimide for the side-chain chlorination of methyl p-tolylacetate, which can be initiated by visible light. organic-chemistry.org

Waste Minimization and By-product Management in Manufacturing Processes

Industrial-scale chemical production necessitates robust strategies for waste minimization and by-product management. epa.gov The primary waste streams from the synthesis of this compound include:

Spent Catalysts: In syntheses using stoichiometric Lewis acids, the catalyst becomes part of a large volume of acidic aqueous waste after quenching. Using recyclable, heterogeneous, or more efficient catalytic systems minimizes this.

Solvent Waste: Used organic solvents require recovery via distillation or disposal, often through incineration. youtube.com Switching to greener solvents can reduce the environmental impact of disposal. usc.edu

By-products: The main by-product, diarylmethane, reduces the yield and requires separation. Optimizing reaction conditions (temperature, stoichiometry) is the primary strategy to minimize its formation. dur.ac.uk

Aqueous Waste: The workup process, typically an aqueous wash to remove the catalyst and unreacted acids, generates acidic wastewater that must be neutralized before treatment. youtube.com

Advanced waste management in the chemical industry often involves thermal processing or incineration of chlorinated organic waste, which can allow for the recovery of energy and the conversion of chlorine into hydrogen chloride (HCl), a portion of which can potentially be recycled back into the process. iupac.orgyoutube.com

Chemical Reactivity and Mechanistic Investigations of Methyl 2 4 Chloromethyl Phenyl Acetate

Ester Hydrolysis and Transesterification Reactions of the Methyl Ester Group.

The methyl ester group in Methyl 2-(4-(chloromethyl)phenyl)acetate is susceptible to hydrolysis, a reaction that cleaves the ester back into a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.

Under acidic conditions, the ester undergoes hydrolysis to yield 4-(chloromethyl)phenylacetic acid and methanol (B129727). The reaction is an equilibrium process, and to drive it to completion, a large excess of water is typically used. libretexts.org

Mechanism: The mechanism for acid-catalyzed ester hydrolysis involves several key steps: libretexts.org

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group, converting it into a better leaving group (methanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methanol.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst.

Base-Catalyzed Hydrolysis Mechanisms and Rate-Determining Steps

The hydrolysis of the ester functional group in this compound under basic conditions, a reaction commonly known as saponification, proceeds through a bimolecular acyl-cleavage (BAC2) mechanism. This pathway is characterized by the nucleophilic addition of a hydroxide (B78521) ion to the electrophilic carbonyl carbon of the ester.

The mechanism unfolds in the following steps:

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the breaking of the C=O pi bond and the formation of a negatively charged tetrahedral intermediate.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the methoxide (B1231860) ion (CH₃O⁻) is expelled as the leaving group.

Irreversible Acid-Base Reaction: The expelled methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a carboxylate salt and methanol. This final step is essentially irreversible and drives the entire reaction to completion.

The rate-determining step (RDS) of this reaction is typically the initial nucleophilic attack of the hydroxide ion to form the tetrahedral intermediate. However, the RDS can be influenced by reaction conditions and substrate structure.

| Factor | Influence on Base-Catalyzed Hydrolysis |

| Mechanism Type | Bimolecular Acyl-Cleavage (BAC2) |

| Key Intermediate | Tetrahedral Alkoxide Intermediate |

| Rate-Determining Step | Typically the nucleophilic attack of OH⁻ on the ester carbonyl. |

| Irreversibility | Driven by the final deprotonation of the carboxylic acid to form a stable, non-electrophilic carboxylate salt. |

Enzymatic Approaches to Ester Cleavage in Chemical Systems

Enzymatic methods, particularly using lipases, offer a highly selective and environmentally benign alternative for cleaving ester bonds under mild conditions. stackexchange.com Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are hydrolase enzymes that catalyze the hydrolysis of esters. nih.gov Their application is widespread in organic synthesis due to their high stereoselectivity and ability to function in various solvents. stackexchange.comchemicalbook.com

The catalytic mechanism of most lipases involves a catalytic triad (B1167595) of amino acid residues in the active site, typically consisting of serine (Ser), histidine (His), and aspartic acid (Asp) or glutamic acid (Glu). jove.comlibretexts.org The hydrolysis of an ester like this compound proceeds as follows:

Enzyme Activation and Acylation: The serine hydroxyl group, activated by the nearby histidine and aspartate/glutamate residues, performs a nucleophilic attack on the ester's carbonyl carbon. jove.com This forms a tetrahedral intermediate which is stabilized by an "oxyanion hole" within the enzyme's active site. jove.com The intermediate then collapses, releasing the alcohol portion (methanol) and forming a stable acyl-enzyme intermediate. jove.commasterorganicchemistry.com

Deacylation: A water molecule, activated by the histidine residue, then attacks the carbonyl carbon of the acyl-enzyme complex. masterorganicchemistry.com This generates a second tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid product and regenerate the free enzyme, ready for another catalytic cycle. jove.com

Commonly used lipases in biocatalysis include those from Candida rugosa, Pseudomonas fluorescens, and Mucor miehei. stackexchange.commasterorganicchemistry.com These enzymes are valued for their ability to perform chemoselective hydrolysis, where one ester group can be cleaved in the presence of other sensitive functionalities. stackexchange.com

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Aromatic Substitution Considerations

The aromatic ring of this compound possesses two substituents that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions like nitration or halogenation. The compound has a 1,4-disubstitution pattern, with a -CH₂COOCH₃ group and a -CH₂Cl group. The available positions for substitution are 2, 3, 5, and 6, where positions 2 and 6 are equivalent, as are 3 and 5.

The directing effects of these groups are as follows:

-CH₂COOCH₃ group (at C1): This is a substituted alkyl group. Alkyl groups are generally activating and ortho-, para-directing due to their electron-donating inductive effect. libretexts.orgunizin.org Therefore, this group directs incoming electrophiles to positions 2 and 6.

-CH₂Cl group (at C4): This is also a substituted alkyl group. The electronegative chlorine atom exerts an electron-withdrawing inductive effect, making this group deactivating compared to a simple methyl group. However, like other alkyl groups, it is still considered an ortho-, para-director. libretexts.orglibretexts.org Being at position 4, it directs incoming electrophiles to positions 3 and 5.

When directing effects are in conflict, the more strongly activating group typically governs the position of substitution. libretexts.org In this case, the -CH₂COOCH₃ group is more activating than the deactivating -CH₂Cl group. Consequently, electrophilic substitution is predicted to occur primarily at the positions ortho to the -CH₂COOCH₃ group.

Predicted Outcome of Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Directing Influence | Predicted Major Product Position(s) |

|---|---|---|---|---|

| -CH₂COOCH₃ | C1 | Activating (Weak) | Ortho, Para | 2 and 6 |

| -CH₂Cl | C4 | Deactivating (Weak) | Ortho, Para | 3 and 5 |

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism requires two key features: a good leaving group (like a halide) directly attached to the aromatic ring and the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group.

This compound does not meet these criteria for SNAr on the benzene (B151609) ring itself, as it lacks a leaving group directly bonded to the ring. Therefore, it is unreactive towards this specific substitution pathway.

However, the molecule is highly susceptible to nucleophilic substitution at the benzylic carbon of the chloromethyl (-CH₂Cl) group. orgosolver.comdoubtnut.com This high reactivity is due to the ability of the adjacent benzene ring to stabilize the transition state. The reaction can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions. stackexchange.comquora.com

SN1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction favors an SN1 pathway. The rate-determining step is the loss of the chloride ion to form a benzyl (B1604629) carbocation. doubtnut.comquora.com This carbocation is highly stabilized by resonance, as the positive charge is delocalized over the aromatic ring, making its formation favorable. doubtnut.com

SN2 Mechanism: With a strong nucleophile, an SN2 reaction can occur. stackexchange.comstackexchange.com This involves a backside attack by the nucleophile on the benzylic carbon, displacing the chloride ion in a single, concerted step. The π-system of the benzene ring helps to stabilize the transition state of this reaction.

Redox Chemistry Involving Functional Groups

The ester group in this compound can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. ucalgary.ca Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose, whereas milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. libretexts.orgmasterorganicchemistry.com

The reduction mechanism with LiAlH₄ involves two main stages: jove.comucalgary.ca

Initial Reduction to an Aldehyde: A hydride ion (H⁻) from LiAlH₄ performs a nucleophilic attack on the ester's carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca This intermediate then collapses, eliminating the methoxide group to form an aldehyde intermediate. masterorganicchemistry.comucalgary.ca

Further Reduction to the Alcohol: The resulting aldehyde is more reactive towards reduction than the starting ester. ucalgary.ca It is immediately attacked by a second hydride ion from LiAlH₄, forming an alkoxide intermediate. jove.com

Workup: An acidic workup step is then required to protonate the alkoxide, yielding the final primary alcohol product, 2-(4-(chloromethyl)phenyl)ethanol. ucalgary.ca

It is important to note that LiAlH₄ is a very strong, non-selective reducing agent and will also reduce the benzylic chloride to a methyl group. masterorganicchemistry.com Therefore, treatment of this compound with LiAlH₄ would result in the formation of 2-(p-tolyl)ethanol. Selective reduction of the ester in the presence of the benzylic chloride would require a different strategic approach, possibly involving protecting groups or alternative, milder reducing agents that are chemoselective for esters.

Oxidation of the Chloromethyl Group to Aldehyde or Carboxylic Acid

The transformation of the chloromethyl group in this compound to an aldehyde or a carboxylic acid represents a key functional group interconversion in organic synthesis. This oxidation elevates the carbon atom from the +1 to the +3 oxidation state, opening avenues for diverse subsequent chemical modifications. Several classical and modern oxidative methods can be employed for this purpose, each with its own set of advantages and mechanistic nuances.

Established methods for the oxidation of benzylic halides to aldehydes include the Sommelet reaction and the Kornblum oxidation. The Sommelet reaction utilizes hexamine to convert a benzyl halide into an aldehyde. The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, which then undergoes hydrolysis to yield the corresponding aldehyde.

The Kornblum oxidation offers an alternative route, employing dimethyl sulfoxide (B87167) (DMSO) as the oxidant. The reaction involves the initial displacement of the chloride by DMSO to form an alkoxysulfonium salt. In the presence of a base, this intermediate undergoes elimination to furnish the aldehyde. While effective for activated halides, modifications such as the use of silver salts can enhance the reactivity of less reactive chlorides.

For the direct conversion of the chloromethyl group to a carboxylic acid, more potent oxidizing conditions are necessary. A notable method involves the use of hydrogen peroxide in the presence of a phase-transfer catalyst and a tungstate (B81510) or other metal catalyst. This approach provides an environmentally benign route to the corresponding benzoic acid derivative.

Below is a table summarizing various methods for the oxidation of benzylic halides, which are applicable to this compound.

| Oxidation Method | Reagents and Conditions | Product | Key Mechanistic Features | Applicability Notes |

| Sommelet Reaction | 1. Hexamine, solvent (e.g., CHCl₃, EtOH) 2. H₂O, heat | Aldehyde | Formation of a quaternary ammonium salt followed by hydrolysis. | Generally effective for benzylic halides. |

| Kornblum Oxidation | DMSO, base (e.g., NaHCO₃, triethylamine), heat | Aldehyde | SN2 displacement by DMSO to form an alkoxysulfonium salt, followed by base-induced elimination. | Works well for reactive halides; may require additives for chlorides. |

| Hydrogen Peroxide Oxidation | 30% H₂O₂, Na₂WO₄, [CH₃(n-C₈H₁₇)₃N]⁺HSO₄⁻ (PTC), no organic solvent | Carboxylic Acid | In-situ generation of a peroxotungstate species which is the active oxidant. | An environmentally friendly method for direct oxidation to the acid. researchgate.net |

| Pyridine N-oxide Oxidation | Pyridine N-oxide, Ag₂O, acetonitrile | Aldehyde | Silver oxide assists in the C-Cl bond heterolysis, followed by oxidation with the N-oxide. researchgate.net | Mild conditions applicable to substrates with sensitive functional groups. researchgate.net |

Radical Reactions and Their Role in Chemical Transformations

The generation of a benzylic radical from the chloromethyl group of this compound opens up a plethora of synthetic possibilities, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. The stability of the resulting benzylic radical, due to resonance delocalization with the adjacent aromatic ring, makes it a readily accessible and synthetically useful intermediate.

Generation and Behavior of Radical Intermediates

The homolytic cleavage of the C-Cl bond in this compound is the primary step in initiating its radical chemistry. This can be achieved through various methods, with photoredox catalysis emerging as a particularly mild and efficient approach. nih.govresearchgate.netnih.gov In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the benzylic chloride. This process can either involve an oxidative quenching cycle, where the excited photocatalyst is reduced by an electron donor and the reduced catalyst then reduces the C-Cl bond, or a reductive quenching cycle, where the excited photocatalyst directly oxidizes a sacrificial reductant and the resulting species reduces the C-Cl bond.

Once generated, the 4-(methoxycarbonylmethyl)benzyl radical exhibits the characteristic behavior of a carbon-centered radical. It is a neutral, highly reactive species that can participate in a variety of transformations. The primary reaction pathways for this radical intermediate include:

Addition to π-systems: The radical can add to electron-deficient double or triple bonds in an intermolecular or intramolecular fashion. This is the basis of the Giese reaction and related radical additions. nih.govresearchgate.net

Atom Transfer Reactions: The radical can abstract an atom (e.g., a hydrogen or a halogen) from a suitable donor molecule.

Coupling Reactions: Two radicals can combine to form a new C-C bond.

The specific reaction pathway that the radical follows is influenced by the reaction conditions, including the nature of the radical trap, the concentration of the radical, and the presence of other reactive species.

Synthetic Utility of Radical-Mediated Functional Group Interconversions

The synthetic utility of the radical derived from this compound lies in its ability to be converted into a variety of other functional groups under mild conditions, often with high selectivity.

A prominent example of the synthetic utility of such benzylic radicals is the Giese reaction . nih.gov In this reaction, the photochemically generated 4-(methoxycarbonylmethyl)benzyl radical adds to an electron-deficient alkene, such as an acrylate, acrylonitrile, or a vinyl sulfone. This addition forms a new carbon-carbon bond and generates a new radical intermediate, which is then typically quenched by a hydrogen atom donor to yield the final product. This methodology allows for the extension of the carbon chain at the benzylic position, providing access to a wide range of more complex molecules.

The table below outlines a representative Giese-type reaction involving a benzylic radical, illustrating the potential synthetic transformations for this compound.

| Reaction Type | Radical Precursor | Radical Generation | Reaction Partner (Radical Trap) | Product Structure | Key Features |

| Giese Reaction | This compound | Photoredox Catalysis (e.g., Ir or Ru catalyst, visible light) | Electron-deficient alkene (e.g., Methyl acrylate) | Methyl 2-(4-(3-methoxy-3-oxopropyl)phenyl)acetate | Forms a new C-C bond at the benzylic position. Tolerant of various functional groups. |

Furthermore, recent advancements in photoredox catalysis have expanded the scope of reactions involving benzylic radicals. These include cross-coupling reactions where the radical can be trapped by a metal catalyst to form organometallic intermediates, which can then participate in a variety of bond-forming reactions. The ability to generate and functionalize the benzylic radical of this compound under mild, light-driven conditions highlights the significant potential of radical-mediated strategies in modern organic synthesis.

Methyl 2 4 Chloromethyl Phenyl Acetate As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The dual reactivity of Methyl 2-(4-(chloromethyl)phenyl)acetate makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. The electrophilic chloromethyl group readily undergoes nucleophilic substitution, while the ester moiety can be involved in cyclization reactions or be modified for subsequent transformations.

The inherent reactivity of the chloromethyl group allows for its facile reaction with various nitrogen, oxygen, and sulfur nucleophiles, leading to the formation of diverse heterocyclic rings.

Nitrogen-Containing Heterocycles: The reaction of this compound with dinucleophiles such as ethylenediamine (B42938) can lead to the formation of piperazinone derivatives. google.comresearchgate.net In a proposed pathway, the initial step would be the N-alkylation of one of the amino groups of ethylenediamine with the chloromethyl group of the starting material. Subsequent intramolecular amidation, where the second amino group attacks the ester carbonyl, would result in the formation of the piperazinone ring.

Oxygen-Containing Heterocycles: While direct cyclization to form oxygen heterocycles is less common without prior modification, this compound can be a precursor to compounds that undergo such reactions. For instance, it can be used in multi-step syntheses that ultimately lead to benzofuran (B130515) derivatives. organic-chemistry.orgnih.govresearchgate.netnih.govoregonstate.edu A plausible route could involve the conversion of the ester group to a ketone, followed by an intramolecular cyclization.

Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles, such as benzothiophenes, can be envisioned starting from this compound. organic-chemistry.org One potential strategy involves the reaction with a sulfur nucleophile, like sodium sulfide, to replace the chlorine atom. The resulting thiol could then undergo an intramolecular cyclization with the ester group, possibly after its conversion to a more reactive species, to form the thiophene (B33073) ring fused to the benzene (B151609) ring. Additionally, reaction with thiourea (B124793) is a known method for the synthesis of 2-aminothiazoles, suggesting a pathway where the chloromethyl group first reacts with thiourea, followed by cyclization. nih.govresearchgate.net

The strategic placement of reactive functional groups in this compound allows for its participation in various cyclization and annulation reactions to build more complex ring systems.

Intramolecular cyclization of derivatives of this compound can be a powerful tool for constructing fused ring systems. mdpi.combuchler-gmbh.comnih.gov For example, if the ester group is first converted to an amide, subsequent intramolecular N-alkylation of the amide nitrogen with the chloromethyl group would lead to the formation of an isoindolinone ring system.

Annulation strategies can also be employed, where this compound provides a two-carbon unit to an existing ring system. In a hypothetical scenario, the compound could react with a suitable partner in a [4+2] annulation fashion, where the exocyclic chloromethyl group acts as a leaving group after an initial substitution, and a diene system is formed from the phenylacetate (B1230308) moiety to participate in the cycloaddition.

Utilization in Multi-Step Synthesis of Advanced Intermediates and Scaffolds

The ability to selectively react at either the chloromethyl or the ester functionality makes this compound a valuable component in multi-step synthetic sequences, enabling the construction of advanced molecular intermediates and complex scaffolds.

This compound is well-suited for both convergent and divergent synthetic strategies.

Convergent Synthesis: In a convergent approach, the compound can be elaborated into a more complex fragment before being coupled with another large fragment. For instance, the chloromethyl group can be converted to other functionalities or used as a handle for coupling reactions. Palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction are powerful methods for forming carbon-carbon bonds. nih.govlibretexts.orgorganic-chemistry.orgnih.govnih.govorganic-chemistry.orgresearchgate.netnih.govresearchgate.netyoutube.com this compound could potentially participate in such reactions, where the chloromethyl group is either directly coupled or first converted to a more suitable group (e.g., a boronic ester for Suzuki coupling). This allows for the efficient assembly of biaryl or other complex structures.

Divergent Synthesis: The compound is an excellent starting point for divergent synthesis, where a common intermediate is used to generate a library of structurally related compounds. beilstein-journals.orgwikipedia.orgresearchgate.netacs.org Starting from this compound, one can selectively perform a reaction at the chloromethyl group with a variety of nucleophiles. The resulting products, which still contain the ester functionality, can then undergo a second set of diverse reactions, such as hydrolysis, amidation, or reduction, to create a large and diverse library of compounds.

The reactivity of this compound can be harnessed for the construction of intricate polycyclic and spirocyclic frameworks.

A multi-step sequence starting from this building block could lead to the formation of spiro compounds, which are characterized by two rings sharing a single atom. researchgate.net For example, a plausible route to a spiro-indoline derivative could involve the initial reaction of this compound with a suitable cyclic precursor, followed by a series of transformations to construct the indoline (B122111) ring system, with the spirocyclic junction being formed at the benzylic carbon. The synthesis of spiro[indoline-3,4'-piperidine] (B44651) derivatives, for instance, has been reported from precursors that could potentially be synthesized from the title compound. prepchem.comgoogle.comnih.govresearchgate.net

Design and Synthesis of Chemically Modified Analogues

This compound serves as a scaffold for the design and synthesis of a variety of chemically modified analogues. By altering the functional groups, new compounds with potentially interesting properties can be accessed. The following table details some of the reported analogues and their key differences from the parent compound.

| Analogue Name | CAS Number | Key Modification | Reference |

|---|---|---|---|

| Methyl 2-[4-(chlorosulfonyl)phenyl]acetate | 53305-12-7 | Chloromethyl group is replaced by a chlorosulfonyl group. | google.com |

| Methyl 2-(4-chloromethylphenyl)propionate | Not available | An additional methyl group is present on the carbon alpha to the ester. | |

| Methyl 2-(4-(bromomethyl)phenyl)acetate | 7398-42-7 | Chlorine atom is replaced by a bromine atom. | organic-chemistry.org |

| (E)-Methyl 2-(2-(chloromethyl)phenyl)-2-(methoxyimino)acetate | 189813-45-4 | Isomeric form with the chloromethyl group at the ortho position and an additional methoxyimino group. | researchgate.net |

Strategic Functional Group Interconversions for Analog Generation

The chemical reactivity of this compound is centered around its two primary functional groups: the chloromethyl group and the methyl ester. Each of these sites can be selectively targeted to introduce new functionalities, leading to the generation of a diverse array of chemical analogs.

The benzylic chloride is particularly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of substituents. For instance, the chloride can be displaced by amines, thiols, cyanides, and other nucleophiles to forge new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. A common strategy involves the alkylation of primary or secondary amines, a reaction that proceeds by liberating hydrochloric acid, which is typically neutralized by a base to drive the reaction to completion. dtic.mil This approach is fundamental in the synthesis of numerous compounds where a nitrogen-containing moiety is required at this position.

Another key interconversion involves the oxidation of the chloromethyl group. While direct oxidation can be challenging, a related transformation has been demonstrated in the synthesis of non-steroidal anti-inflammatory drug (NSAID) intermediates. For example, the analogous methyl 2-(4-(bromomethyl)phenyl)propionate has been converted to methyl 2-(4-formylphenyl)propionate. google.com This suggests a viable pathway for converting the chloromethyl group of the title compound into an aldehyde, which is a versatile functional group for further modifications such as reductive amination or olefination reactions.

The methyl ester group also offers a handle for significant structural modifications. Standard hydrolysis of the ester, typically under acidic or basic conditions, yields the corresponding carboxylic acid, 2-(4-(chloromethyl)phenyl)acetic acid. orgsyn.orgsciencemadness.org This carboxylic acid can then be coupled with various amines or alcohols to form a library of amides or different esters, significantly expanding the range of accessible analogs. This two-step process of hydrolysis followed by coupling is a cornerstone of medicinal chemistry for creating compound libraries for biological screening. For example, the synthesis of ibuprofen (B1674241) derivatives often involves the formation of an acid chloride from the carboxylic acid, which then reacts with amino acid esters to form amide derivatives. ekb.eg

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Potential Analog Class |

| Chloromethyl | Primary/Secondary Amines, Base | Substituted Aminomethyl | Amino-substituted Phenylacetates |

| Chloromethyl | Sodium Cyanide | Cyanomethyl | Cyano-substituted Phenylacetates |

| Chloromethyl | Sodium Azide | Azidomethyl | Azido-substituted Phenylacetates |

| Chloromethyl | Thiol, Base | Thiomethyl | Thioether-substituted Phenylacetates |

| Methyl Ester | LiOH, H₂O then H₃O⁺ | Carboxylic Acid | Carboxylic Acid Derivatives |

| Carboxylic Acid (from ester) | SOCl₂, Amine | Amide | Amide-substituted Phenylacetates |

| Carboxylic Acid (from ester) | Alcohol, Acid Catalyst | Ester | Ester-diversified Phenylacetates |

Scaffold Derivatization and Structural Diversity Enhancement

The core structure of this compound serves as a scaffold that can be systematically derivatized to enhance structural diversity. This is a critical aspect of drug discovery and materials science, where subtle changes to a core molecule can lead to significant differences in biological activity or physical properties.

One powerful approach to scaffold derivatization is the synthesis of profens, a class of NSAIDs. For instance, the synthesis of Loxoprofen involves a key intermediate, 2-(4-chloromethylphenyl)propionic acid, which is structurally very similar to the hydrolyzed form of the title compound. google.compatsnap.com The synthesis of Suprofen, another NSAID, involves the acylation of a phenylacetic acid derivative, demonstrating how the core scaffold can be elaborated to include ketone functionalities. nih.gov These examples underscore the utility of the phenylacetate framework in constructing clinically relevant molecules.

Furthermore, the generation of diverse libraries can be achieved through multi-step synthetic sequences that modify both functional handles of the molecule. For example, the chloromethyl group can first be converted into a more complex substituent, and then the ester can be hydrolyzed and coupled with a variety of building blocks. This combinatorial approach allows for the rapid generation of a large number of distinct compounds from a single, readily available starting material. The synthesis of new NSAID conjugates, where ibuprofen is linked to other molecular fragments via a triazole linker, showcases a sophisticated strategy for scaffold derivatization aimed at improving therapeutic profiles. mdpi.com

The derivatization is not limited to simple substitutions. The phenyl ring itself can be subject to electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered. More commonly, the functional groups are used to build more complex heterocyclic systems. For example, derivatives of phenylacetic acid are used in the synthesis of various heterocyclic compounds with potential biological activities. nih.gov

| Starting Scaffold | Reaction Sequence | Resulting Scaffold Type | Example of Target Class |

| This compound | 1. Nucleophilic substitution at chloromethyl group2. Ester hydrolysis3. Amide coupling | Disubstituted Phenylacetate Core | Diverse Amide Libraries |

| 2-(4-(chloromethyl)phenyl)acetic acid | Friedel-Crafts Acylation (on a related substrate) | Acylated Phenylpropionic Acid | Profen-type NSAIDs nih.gov |

| This compound | Conversion to aldehyde, then condensation reactions | Stilbene or Imine Derivatives | Stilbenoids, Schiff Bases |

| This compound | Reaction with cyclopentanone (B42830) enolate (analogous to Loxoprofen synthesis) | Phenylpropionate with cyclic ketone | Loxoprofen Analogs google.comnih.gov |

Structure Reactivity Relationships and Analog Design Principles

Impact of Substituent Effects on the Reactivity of the Chloromethyl Moiety

The chloromethyl group attached to the phenyl ring is a benzylic halide, a class of compounds known for its significant reactivity in nucleophilic substitution reactions. This reactivity is highly sensitive to the electronic and steric nature of other substituents on the aromatic ring. Benzylic halides can react via both SN1 and SN2 mechanisms, and the preferred pathway is influenced by the substitution pattern on the ring, the nucleophile, and the solvent. ncert.nic.inkhanacademy.org For Methyl 2-(4-(chloromethyl)phenyl)acetate, the presence of the para-substituted methyl acetate (B1210297) group already influences the benzylic position. Further substitution on the ring would modulate this reactivity.

The rate and mechanism of nucleophilic substitution at the benzylic carbon are profoundly influenced by the electronic properties of any additional aromatic substituents. These effects can be categorized as inductive (transmitted through sigma bonds) and resonance (transmitted through pi bonds).

Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), activate the ring. They can stabilize the transition state of nucleophilic substitution reactions. In an SN1-type mechanism, which proceeds through a carbocation intermediate, EDGs at the ortho and para positions are particularly effective at stabilizing the positive charge on the benzylic carbon through resonance. ncert.nic.inuomustansiriyah.edu.iq This stabilization accelerates the rate of reaction. For instance, the solvolysis of 4-methoxybenzyl chloride is significantly faster than that of unsubstituted benzyl (B1604629) chloride. nih.govnih.gov

Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the ring, such as nitro (-NO₂) or cyano (-CN), deactivate the ring. msu.edulibretexts.org These groups destabilize a developing positive charge on the benzylic carbon, thereby slowing down or disfavoring an SN1 reaction. viu.ca In such cases, an SN2 mechanism, which does not involve a full carbocation, may be favored. However, even in SN2 reactions, the electronic nature of the substituent plays a role. Studies on the reaction of substituted benzyl chlorides have shown that both electron-donating and electron-withdrawing groups can accelerate the reaction compared to the unsubstituted parent compound, leading to a concave or U-shaped Hammett plot. kyoto-u.ac.jp This complex behavior suggests a change in the transition state structure or a shift in the reaction mechanism from SN2-like for EWGs to SN1-like for EDGs. nih.govkyoto-u.ac.jp

The existing para-methyl acetate group (-CH₂COOCH₃) on the title compound is itself a moderately electron-withdrawing group via induction, which would slightly decrease the reactivity of the chloromethyl group towards an SN1 pathway compared to toluene (B28343).

Steric hindrance refers to the spatial crowding around a reaction center, which can impede the approach of a nucleophile. libretexts.org

Influence on Reaction Rates: In SN2 reactions, the nucleophile must approach the electrophilic carbon from the backside relative to the leaving group. Bulky substituents placed at the ortho positions relative to the chloromethyl group can physically block this approach, significantly slowing down the reaction rate. libretexts.orgwikipedia.org For example, the reaction rate of SN2 displacement decreases dramatically as the substitution on the carbon adjacent to the reaction center increases. libretexts.org The effect is less pronounced for substituents at the meta or para positions. In contrast, SN1 reactions are less sensitive to steric hindrance at the substrate because the rate-determining step is the formation of a planar carbocation intermediate, which is more accessible. ncert.nic.in In fact, steric strain can sometimes accelerate SN1 reactions by promoting the departure of the leaving group to relieve the strain.

Influence on Stereoselectivity: For chiral benzylic halides, steric hindrance can play a crucial role in the stereochemical outcome of the reaction. In an SN2 reaction, the backside attack leads to an inversion of configuration at the chiral center. Significant steric hindrance could either prevent the reaction or, if a reaction occurs through an SN1 pathway, lead to racemization. For a prochiral substrate, steric hindrance from existing groups on the ring can influence which face of the molecule the nucleophile attacks, potentially leading to diastereoselectivity.

Table 1: Relative Rates of SN2 Displacement for Substituted Alkyl Halides This table illustrates the general principle of how increasing steric bulk around the reaction center affects SN2 reaction rates. A similar trend would be expected for ortho-substituted analogs of this compound.

| Alkyl Halide | Structure | Relative Rate |

|---|---|---|

| Methyl | CH₃-X | 30 |

| Ethyl | CH₃CH₂-X | 1 |

| Isopropyl | (CH₃)₂CH-X | 0.025 |

| Neopentyl | (CH₃)₃CCH₂-X | 0.00001 |

| tert-Butyl | (CH₃)₃C-X | ~0 (SN1 favored) |

Modifications of the Ester Moiety and Their Chemical Consequences

The ester group is another key reactive site. Its susceptibility to hydrolysis and transesterification can be modified by changing the alcohol component (the methyl group).

Ester hydrolysis, the cleavage of an ester by water to form a carboxylic acid and an alcohol, is a fundamental reaction. The rate is influenced by both the steric and electronic nature of the alcohol-derived portion of the ester.

Steric Effects: Increasing the steric bulk of the alcohol component generally decreases the rate of both acid-catalyzed and base-catalyzed hydrolysis. A bulkier group hinders the approach of the nucleophile (water or hydroxide) to the electrophilic carbonyl carbon. Therefore, replacing the methyl group in this compound with larger alkyl groups like ethyl, isopropyl, or tert-butyl would be expected to decrease the rate of hydrolysis. reddit.com

Electronic Effects: The electronic properties of the alcohol-derived group also play a role. Electron-withdrawing groups on the alcohol moiety can increase the electrophilicity of the carbonyl carbon, but they also make the corresponding alkoxide a poorer leaving group, which can complicate the rate effects. In a comparison between phenyl acetate and benzyl acetate, the phenyl group's electron-withdrawing nature makes the carbonyl carbon more electrophilic, but the phenoxide is a better, more stable leaving group than the benzoxide anion. pearson.com The hydrolysis rate of benzyl esters has been shown to be dependent on the entire structure. archive.org

Transesterification, the conversion of one ester to another by reacting it with an alcohol, follows similar principles. The reaction is typically catalyzed by an acid or base, and its rate will be similarly influenced by the steric and electronic factors of both the original and the incoming alcohol components.

The stability of an ester is inversely related to its reactivity towards hydrolysis. Generally, esters are stable under neutral conditions but are susceptible to cleavage under acidic or basic conditions. chemicalbook.com

Alkyl Esters: For simple alkyl esters, stability generally increases with steric bulk due to the decreased rate of hydrolysis. A tert-butyl ester is significantly more stable towards base-catalyzed hydrolysis than a methyl ester.

Benzyl and Phenyl Esters: The stability of benzyl esters can be tuned by substituents on the phenyl ring. Electron-withdrawing groups like nitro or chloro on the benzyl ring increase the ester's stability toward acid-catalyzed cleavage, while electron-donating groups like methoxy decrease its stability. thieme-connect.de Phenyl esters, such as phenyl acetate, are also common, and their stability is likewise affected by ring substituents. nih.gov The stability of this compound itself is a balance of these factors. It is generally stable under neutral conditions but will hydrolyze under appropriate catalytic conditions. chemicalbook.com

Theoretical Approaches to Predicting Structure-Reactivity Relationships (e.g., Hammett Equation Analogues)

To move beyond qualitative descriptions, quantitative structure-activity relationship (QSAR) models can be employed to predict the reactivity of analogs. sysrevpharm.orgnih.gov One of the most foundational QSAR tools in organic chemistry is the Hammett equation. unej.ac.id

The Hammett equation is a linear free-energy relationship that quantifies the impact of meta- and para-substituents on the reactivity of a side-chain on a benzene (B151609) ring. It is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the unsubstituted reaction.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. It measures the electronic effect (inductive and resonance) of a substituent relative to hydrogen. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not the substituent. It measures the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is favored by EWGs (negative charge buildup in the transition state), while a negative ρ value indicates it is favored by EDGs (positive charge buildup in the transition state). viu.ca

For reactions at a benzylic center, like the solvolysis of substituted benzyl chlorides, the transition state may involve significant positive charge development that is in direct resonance with para substituents. In these cases, standard σ values are insufficient, and a modified parameter, σ⁺ , is used to better account for this enhanced resonance stabilization. nih.gov Hammett plots for the solvolysis of benzyl chlorides often show a large, negative ρ value, confirming the development of substantial positive charge in the transition state, characteristic of an SN1-like mechanism. viu.ca For this compound analogs, one could construct a Hammett plot by measuring the rates of nucleophilic substitution for a series of derivatives with different substituents on the phenyl ring. The resulting ρ value would provide quantitative insight into the transition state's electronic demand and help predict the reactivity of new analogs. nih.govnih.govbeilstein-journals.org

Table 2: Selected Hammett Substituent Constants (σ) for Para-Substituents These values can be used in the Hammett equation to predict the relative rates of reactions for substituted analogs.

| Substituent | σₚ | σₚ⁺ |

|---|---|---|

| -NH₂ | -0.66 | -1.3 |

| -OH | -0.37 | -0.92 |

| -OCH₃ | -0.27 | -0.78 |

| -CH₃ | -0.17 | -0.31 |

| -H | 0.00 | 0.00 |

| -Cl | +0.23 | +0.11 |

| -Br | +0.23 | +0.15 |

| -COOCH₃ | +0.45 | +0.48 |

| -CN | +0.66 | +0.66 |

| -NO₂ | +0.78 | +0.79 |

Advanced Analytical Methodologies for Mechanistic Elucidation and Reaction Monitoring in Chemical Research

In situ Spectroscopic Techniques for Real-time Reaction Pathway Analysis

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the evolution of chemical reactions in the solution phase. rsc.org By acquiring spectra at regular intervals, it is possible to track the consumption of reactants and the formation of products, as well as to identify and characterize transient intermediates that may be crucial to the reaction mechanism. nih.govnih.gov

In the synthesis of Methyl 2-(4-(chloromethyl)phenyl)acetate, for example from a precursor such as Methyl 2-(p-tolyl)acetate, ¹H NMR can monitor the disappearance of the singlet corresponding to the benzylic protons of the starting material and the simultaneous appearance of a new singlet for the chloromethyl (-CH₂Cl) group of the product. acs.org The integration of these signals over time provides quantitative data on the reaction's progress. Similarly, ¹³C NMR can track changes in the carbon environment, offering complementary data. nih.gov

Interactive Table 1: Hypothetical ¹H NMR Signal Changes During the Synthesis of this compound

| Compound | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Change During Reaction |

| Methyl 2-(p-tolyl)acetate (Starting Material) | Ar-CH₃ | ~2.35 | Singlet | Decrease / Disappear |

| Methyl 2-(p-tolyl)acetate (Starting Material) | -OCH₃ | ~3.68 | Singlet | Remain (or shift slightly) |

| Methyl 2-(p-tolyl)acetate (Starting Material) | -CH₂ -CO | ~3.60 | Singlet | Remain (or shift slightly) |

| This compound (Product) | -CH₂ Cl | ~4.57 | Singlet | Appear / Increase |

| This compound (Product) | -OCH₃ | ~3.69 | Singlet | Appear / Increase |

| This compound (Product) | -CH₂ -CO | ~3.65 | Singlet | Appear / Increase |

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are highly effective for real-time monitoring of changes in chemical functional groups. clairet.co.uk Mid-infrared (FTIR) spectroscopy is a widely used tool for reaction monitoring because it provides familiar information about functional groups as the reaction progresses. clairet.co.uk Raman spectroscopy offers complementary information, with a general rule that weak peaks in the IR spectrum are often strong in the Raman spectrum, and vice versa. clairet.co.uk Raman is particularly advantageous for analyzing reactions in aqueous media, as water is Raman-inactive but can obscure important spectral regions in IR. researchgate.netnih.gov

For the synthesis of this compound, these techniques can track key transformations. The chlorination of the benzylic methyl group involves the breaking of C-H bonds and the formation of a C-Cl bond. IR and Raman spectroscopy can monitor the decrease in intensity of the C-H stretching and bending vibrations of the starting methyl group and the corresponding appearance of the characteristic C-Cl stretching vibration in the product. The strong carbonyl (C=O) stretch of the ester group, present in both reactant and product, can serve as an internal standard to normalize spectral intensity.

Interactive Table 2: Key Vibrational Frequencies for Monitoring the Synthesis of this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Technique | Relevance to Reaction Monitoring |

| C-H (in Ar-CH₃) | Stretch | 2920-2860 | IR / Raman | Disappearance indicates reactant consumption. |

| C=O (Ester) | Stretch | 1750-1735 | IR (strong) / Raman (moderate) | Can be used as an internal reference. |

| C-Cl (Alkyl Chloride) | Stretch | 800-600 | IR (strong) / Raman (strong) | Appearance indicates product formation. |

| Aromatic Ring | C=C Stretch | 1600-1450 | IR / Raman | Ring vibrations can be monitored for changes. |

Mass spectrometry (MS) is a highly sensitive technique used to identify components in a mixture by measuring their mass-to-charge ratio (m/z). In the context of reaction monitoring, MS can be used to directly analyze reaction aliquots to track the relative abundance of reactants, intermediates, and products over time. nih.gov Techniques equipped with ambient ionization sources, such as Atmospheric Solids Analysis Probe (ASAP), allow for rapid analysis with minimal to no sample preparation, providing mass spectra in under a minute.

During the synthesis of this compound (MW: 198.64 g/mol ), MS can confirm the formation of the product by detecting its molecular ion peak (e.g., [M+H]⁺ at m/z 199.0). Simultaneously, it can monitor the depletion of the starting material, such as Methyl 2-(p-tolyl)acetate (MW: 164.20 g/mol ), by observing the decrease in its corresponding molecular ion peak. This allows for a clear, real-time assessment of reaction conversion.

Interactive Table 3: Expected Mass-to-Charge (m/z) Ratios for Key Species in the Synthesis of this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Ion [M+H]⁺ (m/z) | Role in Reaction |

| Methyl 2-(p-tolyl)acetate | C₁₀H₁₂O₂ | 164.20 | 165.1 | Starting Material |

| This compound | C₁₀H₁₁ClO₂ | 198.64 | 199.0 | Product |

| Dichlorinated byproduct (hypothetical) | C₁₀H₁₀Cl₂O₂ | 233.08 | 233.0 | Potential Byproduct |

Chromatographic Methods for Separation and Purity Assessment in Synthetic Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental in synthetic chemistry for analyzing the composition of reaction mixtures, isolating products, and assessing their purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. In synthetic research, it is routinely used to monitor the progress of a reaction and to determine the purity of the final product. A common setup involves a reversed-phase column (e.g., C18) with a UV detector.

For the analysis of a reaction mixture in the synthesis of this compound, HPLC can effectively separate the non-polar product from the slightly more polar starting material and other potential impurities. By running samples at different time points, a chemist can track the decrease in the peak area of the starting material and the increase in the peak area of the product, thereby calculating the reaction yield and conversion. After purification, HPLC is used to determine the final purity of the compound.

Interactive Table 4: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Value / Description | Purpose |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Separation based on polarity. |

| Mobile Phase | Gradient of Acetonitrile and Water | Elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of separation. |

| Detector | UV-Vis at 254 nm | Detection of aromatic compounds. |